![molecular formula C17H11F6N3O B2548491 N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine CAS No. 241488-34-6](/img/structure/B2548491.png)

N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

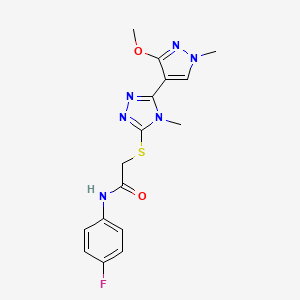

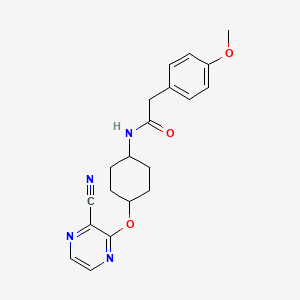

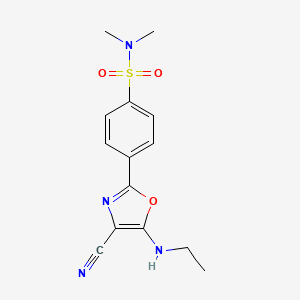

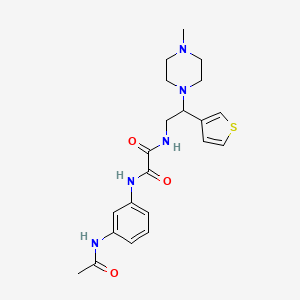

The compound "N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine" is a structurally complex molecule that is likely to possess unique chemical and physical properties due to the presence of trifluoromethyl groups and a naphthyridine core. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

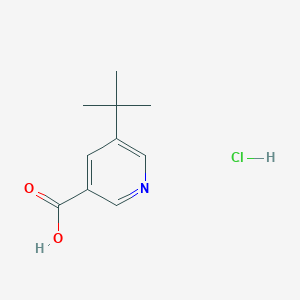

The synthesis of related fluorinated compounds and naphthyridine derivatives is well-documented. For instance, the synthesis of novel fluorinated polyimides derived from bis(ether amine) monomers, which include trifluoromethyl groups attached to a naphthalene core, is described . These syntheses typically involve nucleophilic substitution reactions followed by catalytic reduction, which could be relevant to the synthesis of "this compound". Additionally, the synthesis of N4-substituted 2-methoxy(and 2-hydroxy)-1,5-naphthyridin-4-amines from ethyl 3-aminopyridine-2-carboxylate is reported, which may share some synthetic pathways with the compound of interest .

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" is characterized by strong hydrogen bonding and other intermolecular interactions, as seen in multicomponent crystals involving substituted organic amine molecules . The presence of trifluoromethyl groups is known to influence the electronic properties of aromatic systems, potentially affecting the molecular conformation and reactivity of the compound .

Chemical Reactions Analysis

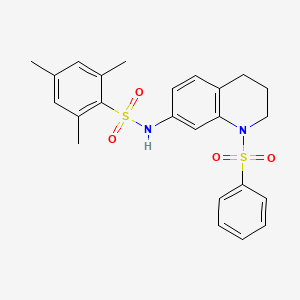

The reactivity of compounds containing naphthyridine and trifluoromethyl groups can be complex. For example, the ortho-substituent on phenylboronic acid, which includes bis(trifluoromethyl) groups, is found to catalyze dehydrative condensation between carboxylic acids and amines . This suggests that "this compound" may also participate in similar condensation reactions due to its structural features.

Physical and Chemical Properties Analysis

The physical and chemical properties of related fluorinated compounds, such as solubility, moisture absorption, dielectric constants, and thermal stability, are well-characterized . These properties are influenced by the presence of trifluoromethyl groups and the overall molecular architecture. The compound of interest is likely to exhibit low moisture absorption, low dielectric constants, and high thermal stability, similar to the fluorinated polyimides described in the papers .

Scientific Research Applications

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities

1,8-Naphthyridine derivatives have garnered interest due to their diverse biological activities. They have been studied for their potential in therapeutic and medicinal research owing to a wide spectrum of activities including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. These derivatives have also shown potential in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. The synthetic derivatives of 1,8-naphthyridine exhibit activities as anti-osteoporotic (α(v)β(3) antagonists), anti-allergic, antimalarial, and more, highlighting their versatility and potential as scaffolds in drug development (Madaan et al., 2015).

Biological Properties and Synthesis of Lawsome and Derivatives

Naphthoquinones, including lawsone and its derivatives, exhibit a range of biological activities. Their antibacterial, antifungal, antiviral, antitumor, and antiparasitic effects make them candidates for treating various diseases. The pharmacological activities of these compounds are attributed to their oxide/reduction and acid/base properties. Synthetic derivatives of lawsone, especially those containing nitrogen, show promising potential, suggesting that derivatives of N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine could also possess significant biological activities (López et al., 2014).

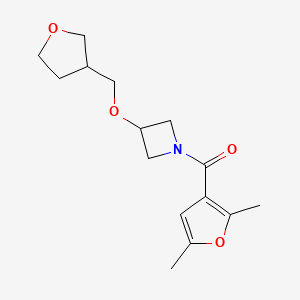

Conversion of Plant Biomass to Furan Derivatives

While not directly related to the specified compound, research into the conversion of plant biomass into furan derivatives highlights the interest in developing sustainable sources for the chemical industry. This includes the production of monomers, polymers, fuels, and other materials from renewable resources, suggesting a potential area for the application of naphthyridine derivatives in green chemistry and sustainability (Chernyshev et al., 2017).

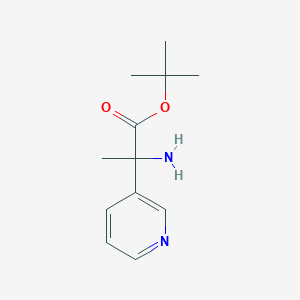

Catalytic Non-Enzymatic Kinetic Resolution

The use of catalytic processes for the resolution of racemates into enantiopure compounds is an essential technique in synthetic chemistry. The development of chiral catalysts for asymmetric reactions could provide a methodological basis for the synthesis of enantiomerically pure derivatives of this compound, enhancing their potential in pharmaceutical applications (Pellissier, 2011).

Mechanism of Action

Target of Action

Similar compounds have been used as hole-transporting materials (htms) in perovskite solar cells .

Mode of Action

Similar compounds have been shown to have good stability and high hole mobility , which could suggest a similar mode of action.

Biochemical Pathways

Similar compounds have been used in perovskite solar cells, which involve complex photoelectric properties .

Pharmacokinetics

Similar compounds have been shown to have good stability , which could suggest favorable pharmacokinetic properties.

Result of Action

Similar compounds have been shown to improve the power conversion efficiency of perovskite solar cells .

Action Environment

Similar compounds have been used in perovskite solar cells, which are known to be influenced by environmental factors such as light and temperature .

Future Directions

The future directions for the research on “N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine” could include the development of more effective routes for the synthesis of structurally intricate molecules with the best pharmacological activity . Additionally, the development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom economical approaches .

properties

IUPAC Name |

N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F6N3O/c1-27-10-4-2-9(3-5-10)24-14-7-6-11-12(16(18,19)20)8-13(17(21,22)23)25-15(11)26-14/h2-8H,1H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYFINIOJAGADP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F6N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2548410.png)

![2-(1-ethyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2548417.png)

![7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2548419.png)

![2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2548422.png)

![N-(3-chlorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2548430.png)